Nexinhib20

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

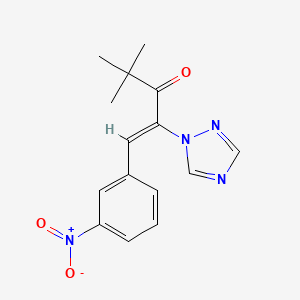

Molecular Structure Analysis

Nexinhib20 has a complex molecular structure, with its chemical name being 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one . The exact molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

Nexinhib20 is a white to beige powder that is soluble in DMSO at 20 mg/mL . It has a molecular weight of 300.31 and an empirical formula of C15H16N4O3 .Aplicaciones Científicas De Investigación

Inhibition of Neutrophil Adhesion and β2 Integrin Activation

Nexinhib20 has been found to inhibit neutrophil adhesion and β2 integrin activation . This is significant because neutrophils are critical for mediating inflammatory responses . By inhibiting neutrophil recruitment, Nexinhib20 can potentially prevent inflammatory injuries .

Prevention of Myocardial Ischemia-Reperfusion (I/R) Injury

Nexinhib20 has shown potential in preventing myocardial I/R injury . Myocardial I/R injury exacerbates cardiomyocyte death after primary percutaneous coronary intervention in acute myocardial infarction . Nexinhib20 administration after ischemia and before reperfusion significantly decreased neutrophil recruitment and infarct size .

Inhibition of Exocytosis in Human Neutrophils

Nexinhib20 inhibits exocytosis of azurophilic granules in human neutrophils . This inhibition does not affect other important innate immune responses including phagocytosis and neutrophil extracellular trap production .

Modulation of Vesicular Trafficking and Neutrophil Activities

Nexinhib20 modulates vesicular trafficking and neutrophil activities . It prevents the expression of cytochrome b558 in the plasma membrane .

Inhibition of Rab27a-JFC1 Binding

Nexinhib20 is a Rab27 inhibitor and inhibits Rab27a-JFC1 binding . This selective inhibition of neutrophil exocytosis has no significant effect on other important innate immune responses including phagocytosis .

Suppression of Extracellular Production of Superoxide Anion

Nexinhib20 suppresses the extracellular production of superoxide anion and cytochrome b plasma membrane expression . This could potentially have implications in the regulation of oxidative stress in various disease conditions.

Mecanismo De Acción

Target of Action

Nexinhib20 primarily targets the small GTPase Rab27a and its effector JFC1 . These are central regulators of neutrophil exocytosis . Nexinhib20 also interacts with β2 integrins on human neutrophils .

Mode of Action

Nexinhib20 inhibits the interaction between Rab27a and JFC1 . This results in the inhibition of neutrophil exocytosis . Nexinhib20 also limits β2 integrin activation, thereby inhibiting neutrophil adhesion . It antagonizes the binding of Rac-1 and GTP, which suppresses Rac-1 activation in leukocytes .

Biochemical Pathways

Nexinhib20 affects the integrin inside-out activation signaling pathway . In this pathway, Rac-1 is an upstream signaling molecule of intracellular Ca2+ flux . By inhibiting Rac-1 activation, Nexinhib20 suppresses intracellular calcium flux and β2 integrin activation after IL-8 stimulation .

Pharmacokinetics

The pharmacokinetics of Nexinhib20 have been studied in mice . After intraperitoneal injection, Nexinhib20 was found to be quickly degraded within 2 hours, which is during the acute inflammation phase .

Result of Action

Nexinhib20 selectively inhibits neutrophil exocytosis without significantly affecting other important innate immune responses, including phagocytosis . It suppresses the extracellular production of superoxide anion and prevents the expression of cytochrome b558 in the plasma membrane . Nexinhib20 also inhibits the up-regulation of activation signature molecules, including the adhesion molecules CD11b and CD66b .

Action Environment

The action of Nexinhib20 can be influenced by environmental factors. For instance, in a mouse model of endotoxin-induced systemic inflammation, Nexinhib20 administration after ischemia and before reperfusion significantly decreased neutrophil recruitment and infarct size . This suggests that the timing of Nexinhib20 administration in relation to the onset of inflammation can influence its efficacy.

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOIYNNOFGGES-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nexinhib20 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)

![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)

![9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B1678585.png)

![[(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678586.png)

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)